molecular formula C8H20ClN B1377301 2,2,4-Trimethylpentan-1-amine hydrochloride CAS No. 1376325-40-4

2,2,4-Trimethylpentan-1-amine hydrochloride

Cat. No.: B1377301
CAS No.: 1376325-40-4
M. Wt: 165.7 g/mol
InChI Key: BMQOPYGMPXFQHT-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentan-1-amine hydrochloride is a synthetic compound with the molecular formula C8H20ClN and a molecular weight of 165.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylpentan-1-amine hydrochloride typically involves the reaction of 2,2,4-Trimethylpentan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce the corresponding amine .

Scientific Research Applications

2,2,4-Trimethylpentan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a stimulant and in weight loss supplements.

    Industry: Utilized in the production of various industrial chemicals and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpentan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. It is known to act as a stimulant by increasing the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, energy, and focus .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane:

    2,4,4-Trimethylpentan-2-amine Hydrochloride: A similar compound with slight structural differences, used in various chemical applications.

Uniqueness

2,2,4-Trimethylpentan-1-amine hydrochloride is unique due to its specific structure and its applications as a stimulant and in weight loss supplements. Its ability to interact with neurotransmitter systems sets it apart from other similar compounds.

Properties

IUPAC Name

2,2,4-trimethylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-7(2)5-8(3,4)6-9;/h7H,5-6,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQOPYGMPXFQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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